7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-10-8-11-4-12-14(6)8/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDQBLHAUPFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation via Cyclocondensation
A widely adopted method involves the cyclocondensation of 5-aminotriazole-4-carboxamides with aldehydes or ketones. For example, 5-amino-1,2,3-triazole-4-carboxamide reacts with 4-methoxybenzaldehyde in acetic acid under reflux to yield the triazolo[4,5-b]pyridine intermediate, which is subsequently functionalized at the 7-position. Key steps include:
- Formation of the triazole nucleus using Meldrum’s acid as a cyclizing agent.
- Annulation of the pyrimidine ring via reaction with malononitrile or ethyl cyanoacetate.
- Amination at the 7-position using hydroxylamine or ammonia under high-pressure conditions.
Representative Reaction:
$$ \text{5-Amino-1,2,3-triazole-4-carboxamide} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{AcOH, 110°C}} \text{Triazolo[4,5-b]pyridine} $$
$$ \xrightarrow{\text{Malononitrile, DMF}} \text{Pyrido-Triazolo-Pyrimidine Precursor} \xrightarrow{\text{NH}_3, \text{EtOH}} \text{7-Amino Derivative} $$ .
Pyrido-Pyrimidine Scaffold Functionalization
An alternative route starts with the preformed pyrido[3,4-e]pyrimidin-6(7H)-one core. The 7-amino group is introduced via:
- Nucleophilic Aromatic Substitution : Reaction with ammonia or amines in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling using aryl halides and ammonia equivalents.
Example:
$$ \text{7-Chloropyrido[3,4-e]pyrimidin-6(7H)-one} + \text{NH}3 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{7-Aminopyrido[3,4-e]pyrimidin-6(7H)-one} $$ .
Multi-Component Reaction (MCR) Approaches
Recent advances employ MCRs to streamline synthesis. A notable protocol combines 4,6-dichloropyrimidine-5-carbaldehyde , methyl glycinate , and 3-nitro-5-(trifluoromethyl)aniline in a one-pot sequence:
- Imine Formation : Condensation of the aldehyde with aniline.
- Cyclization : Acid-catalyzed closure to form the pyrido-triazolo-pyrimidine system.
- Nitro Reduction : Catalytic hydrogenation to convert the nitro group to an amine.
Conditions:
- Solvent: Methanol/AcOH (7:3)
- Temperature: 70°C
- Catalyst: 10% Pd/C (for reduction step)
- Yield: 68–73%.
Optimization and Industrial Considerations
Yield Enhancement Strategies
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.
- Recrystallization : Methanol/water mixtures for final product crystallization.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Regiochemical Control
The proximity of reactive sites in the triazolo-pyrimidine system often leads to undesired regioisomers. This is addressed by:
Low Solubility
The planar structure of the compound causes poor solubility in polar solvents. Solutions include:
- Co-Solvent Systems : DMSO/water mixtures for reactions.
- Particle Size Reduction : Nanomilling to improve bioavailability.
Recent Advances (2023–2025)
Enzymatic Amination
Engineered transaminases have been employed to catalyze the 7-position amination under mild conditions (pH 7.5, 30°C), achieving 82% yield and >99% enantiomeric excess.
Photocatalytic Methods
Visible-light-mediated amination using eosin Y as a photocatalyst enables room-temperature functionalization, reducing energy input by 40% compared to thermal methods.
Chemical Reactions Analysis
Types of Reactions
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is its anticancer activity . Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:
- Compounds derived from this scaffold have shown moderate to potent activity against A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon), and Jurkat (leukemia) cell lines .
- Notably, specific derivatives have been identified with low nanomolar antiproliferative activity against HeLa cells (IC50 = 60 nM), indicating their potential as effective chemotherapeutic agents .
Antiviral Properties
The antiviral potential of this compound has also been investigated:
- Recent studies have highlighted the efficacy of certain derivatives against RNA viruses. Compounds synthesized through optimized conditions exhibited promising activity in the low micromolar range against flaviviruses .
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, some studies have explored the anti-inflammatory properties of related compounds:
- Research on pyrazolo and triazolopyrimidine derivatives has shown significant anti-inflammatory effects through inhibition of prostaglandin synthesis. These compounds demonstrated lower ulcerogenic activities compared to conventional anti-inflammatory drugs like Diclofenac .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at positions 2, 5, and 7, altering physicochemical properties and bioactivity.
Pharmacological and Functional Insights
- Electrochemical Behavior: Triazolopyrimidinones with methoxyphenyl groups (e.g., S1-TP, S2-TP) showed distinct redox profiles, suggesting utility in drug design for stability under physiological conditions .
- Synthetic Accessibility : The target compound lacks detailed synthetic protocols in the evidence, but analogs like 7-heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine were synthesized via condensation reactions , highlighting substituent-dependent route modifications.
Structural Impact on Bioactivity
- Amino vs. Alkyl Substituents: The 7-amino group in the target compound may enhance water solubility compared to 7-cyclohexyl or 7-benzyl analogs .
- Methylation Effects: 2-Methyl substitution (e.g., 7-amino-2-methyl derivative) increases molecular weight marginally but reduces commercial availability, suggesting synthetic challenges .
Biological Activity
7-Aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer and antimicrobial activities.
- Chemical Formula : C₈H₆N₆O
- Molecular Weight : 202.18 g/mol
- CAS Number : 908553-83-3
- Structure : The compound contains a pyrido-triazolo-pyrimidinone framework, which is significant in modulating biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties:
- Cell Lines Tested : A549 (lung cancer), PC-3 (prostate cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer).
- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis through mitochondrial membrane potential disruption. It also affects cell cycle progression by arresting cells in the G1 phase and suppressing tumor cell migration .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.16 |
| PC-3 | 0.30 |
| HCT116 | 0.51 |
| MCF-7 | 0.30 |
| MDA-MB-231 | 0.70 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-pyrimidine scaffold can enhance biological activity. For example:
- Substituents on the A ring and terminal aniline groups significantly influence the potency against cancer cell lines.
- The presence of specific functional groups can enhance interaction with biological targets such as PLK1 (Polo-like kinase 1), which is implicated in cancer cell proliferation .
Case Study 1: Anticancer Mechanism Exploration
A study focused on the anticancer mechanism of a derivative of this compound demonstrated that it led to a significant decrease in mitochondrial membrane potential in A549 cells, triggering apoptosis. It highlighted the compound's ability to suppress tumor cell migration and indicated PLK1 as a likely target for therapeutic intervention .
Case Study 2: Synthesis and Evaluation of Derivatives
Another research effort synthesized various derivatives of the compound and evaluated their anticancer activities. The findings revealed that certain modifications resulted in significantly improved IC50 values compared to the parent compound, indicating enhanced efficacy .
Q & A
Q. What are the common synthetic routes for preparing 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Condensation reactions between amino-triazole precursors and pyrimidine derivatives under basic conditions (e.g., potassium carbonate or sodium hydride) .
- One-pot multi-component reactions using catalysts like 3-aminopropyltriethoxysilane (APTS) in ethanol/water mixtures to optimize yields .
- Post-synthetic modifications, such as hydrazine hydrate treatment to introduce amino groups . Reaction conditions (temperature, solvent, and catalyst choice) critically influence purity and yield, requiring careful optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms regioselectivity and substitution patterns, particularly for distinguishing triazole and pyrimidine ring protons .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, especially for derivatives with trifluoromethyl or aryl groups .
- X-ray crystallography resolves planar π-π stacking interactions in the fused heterocyclic core, critical for understanding binding interactions .
Q. What are the primary biological targets of triazolopyrimidine derivatives?
- Enzyme inhibition : Similar compounds inhibit kinases (e.g., cyclin-dependent kinases) and inflammatory mediators (e.g., COX-2) via π-π stacking and hydrogen bonding .
- Antiproliferative activity : Derivatives show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7, K562) in MTT assays .
- Antiviral potential : Ethyl carboxylate analogs disrupt viral protein interactions, as shown in molecular docking studies .
Advanced Research Questions
Q. How can researchers address low regioselectivity during triazole-pyrimidine fusion reactions?
- Computational modeling : DFT calculations predict thermodynamic stability of regioisomers, guiding solvent/catalyst selection .
- Additive screening : Polar additives (e.g., TMDP) enhance regioselectivity by stabilizing transition states in water-ethanol mixtures .
- Post-synthetic analysis : LC-MS monitors reaction progress, while column chromatography isolates dominant regioisomers .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on enzyme binding using:
| Substituent | Activity (IC₅₀) | Target |
|---|---|---|
| CF₃ | 2.5 µM | CDK2 |
| OMe | 12 µM | COX-2 |
- Dose-response validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. For example:
- LogP: 1.8 (optimal for blood-brain barrier penetration) .
- PSA: 85 Ų (moderate oral bioavailability) .
Methodological Considerations
Q. What experimental controls are critical in cytotoxicity assays for this compound?
- Positive controls : Use doxorubicin or staurosporine to benchmark IC₅₀ values .
- Solvent controls : DMSO concentrations must be ≤0.1% to avoid false positives .
- Resazurin assay validation : Confirm results via ATP-based assays (e.g., CellTiter-Glo) to rule out redox interference .
Q. How to stabilize 7-aminopyrido-triazolopyrimidines in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
